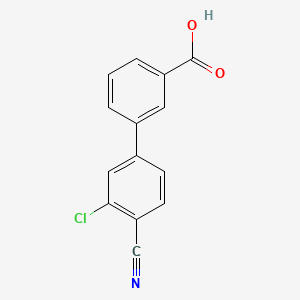

3-(3-Chloro-4-cyanophenyl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3-chloro-4-cyanophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClNO2/c15-13-7-10(4-5-12(13)8-16)9-2-1-3-11(6-9)14(17)18/h1-7H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUZFISYMSYFCBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CC(=C(C=C2)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30742744 | |

| Record name | 3'-Chloro-4'-cyano[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30742744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355247-06-1 | |

| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 3′-chloro-4′-cyano- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1355247-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-Chloro-4'-cyano[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30742744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 3 Chloro 4 Cyanophenyl Benzoic Acid

Retrosynthetic Approaches to the 3-(3-Chloro-4-cyanophenyl)benzoic acid Scaffold

Retrosynthetic analysis of this compound identifies the most logical disconnection at the carbon-carbon single bond connecting the two aromatic rings. This biaryl linkage points directly to a cross-coupling reaction as the final key bond-forming step.

This disconnection strategy yields two primary synthons: a (3-carboxyphenyl) unit and a (3-chloro-4-cyanophenyl) unit. In practice, these synthons are represented by functionalized precursor molecules designed for cross-coupling. The most common synthetic equivalents are:

An aryl halide or triflate paired with an organoboron compound (for Suzuki-Miyaura coupling).

An organometallic reagent (e.g., Grignard or organozinc) paired with an aryl halide (for other cross-coupling variants).

Therefore, the synthesis converges on the preparation of two key intermediates, such as 3-bromobenzoic acid (or its ester) and (3-chloro-4-cyanophenyl)boronic acid, which are then coupled in the final step.

Development and Optimization of Catalyst-Mediated Cross-Coupling Strategies for this compound Synthesis

The formation of the biaryl structure of this compound is predominantly achieved through transition-metal-catalyzed cross-coupling reactions. These methods offer a powerful and versatile approach to constructing C(sp²)–C(sp²) bonds.

Palladium-Catalyzed Suzuki-Miyaura Coupling Variants for Biaryl Formation

The Suzuki-Miyaura coupling is the most prominent and widely applied method for synthesizing this compound and related biaryl compounds. libretexts.org This reaction involves the palladium-catalyzed cross-coupling of an organoboron species (like a boronic acid or ester) with an organic halide or triflate. youtube.com

The general catalytic cycle for the Suzuki coupling consists of three main steps: libretexts.org

Oxidative Addition : The active Pd(0) catalyst reacts with the aryl halide (e.g., an ester of 3-bromobenzoic acid), inserting into the carbon-halogen bond to form a Pd(II) complex. This step is often the rate-determining step in the cycle. libretexts.org

Transmetalation : The organoboron compound (e.g., (3-chloro-4-cyanophenyl)boronic acid) reacts with the Pd(II) complex in the presence of a base. The organic group from the boron atom is transferred to the palladium center, displacing the halide. libretexts.orgyoutube.com

Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the metal, forming the new carbon-carbon bond of the biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. libretexts.orgyoutube.com

The efficiency and yield of the Suzuki-Miyaura reaction are highly dependent on the specific combination of catalyst, ligand, base, and solvent. youtube.com Various palladium sources can be used, including palladium(II) acetate (B1210297) (Pd(OAc)₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), or palladacycle pre-catalysts. nih.gov The choice of phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle, especially when using less reactive aryl chlorides. nih.govnih.gov

Common bases include potassium carbonate (K₂CO₃), sodium carbonate, and triethylamine, which are essential for activating the organoboron species for transmetalation. nih.govorgsyn.org The reaction is typically carried out in solvents like dioxane, toluene, or mixtures of water and alcohols such as 2-propanol. nih.govorgsyn.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Catalyst/Ligand | Aryl Halide Partner | Boronic Acid Partner | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|---|

| Pd(dppf)Cl₂ | Aryl Bromide | Arylboronic Acid | Potassium Acetate | 1,4-Dioxane | 80 °C | youtube.com |

| [Pd(IPr)(μ-Cl)Cl]₂ | Aryl Chloride | Arylboronic Acid | K₂CO₃ | Toluene | 60 °C | nih.gov |

| [RhCl(cod)]₂ / (R,R)-deguPHOS | 4-Chlorophenylboronic acid | N-tert-butanesulfinyl imine | K₂CO₃ | Dioxane | 70 °C | orgsyn.org |

| Palladacycle with NHC ligand | Sterically Hindered Aryl Chloride | Arylboronic Acid | Not specified | 2-Propanol | Room Temp | nih.gov |

Alternative Cross-Coupling Reagents and Conditions (e.g., Nickel-, Copper-Mediated Approaches)

While palladium-based catalysts are highly effective, research efforts have explored the use of more abundant and cost-effective first-row transition metals like nickel and copper for cross-coupling reactions. youtube.com

Nickel-Catalyzed Coupling: Nickel catalysts can be an effective alternative to palladium, particularly for coupling with less reactive aryl chlorides. The catalytic cycle is similar to that of palladium, involving Ni(0)/Ni(II) intermediates. These reactions often require specific ligands to achieve high efficiency and selectivity.

Copper-Mediated Coupling: Copper catalysis is also employed in various C-C bond-forming reactions. rsc.org Copper-mediated reactions, such as Ullmann-type couplings, have been a longstanding method for biaryl synthesis, although they often require higher reaction temperatures than palladium-catalyzed processes. Modern advancements have led to the development of more efficient copper-catalyzed cycloaddition and coupling reactions under milder conditions. rsc.orgmdpi.comrsc.org

Preparation of Precursors and Intermediates for this compound (e.g., (3-Chloro-4-cyanophenyl)boronic acid)

The successful synthesis of the final product relies on the efficient preparation of its key building blocks.

The primary precursor for the "right-hand" portion of the molecule is (3-Chloro-4-cyanophenyl)boronic acid . echemi.combldpharm.com This intermediate is typically synthesized from a halogenated precursor. A common route involves the metal-halogen exchange of a dihalo-benzonitrile derivative, such as 2-chloro-5-bromobenzonitrile. The process generally follows these steps:

A solution of the starting aryl bromide is cooled to a low temperature (e.g., -78 °C). chemicalbook.com

An organolithium reagent, such as n-butyllithium, is added to perform a lithium-halogen exchange, creating a highly reactive aryllithium species. chemicalbook.com

This intermediate is then quenched with a trialkyl borate (B1201080), like trimethyl borate or triisopropyl borate. chemicalbook.com

Acidic workup hydrolyzes the resulting boronate ester to yield the final (3-Chloro-4-cyanophenyl)boronic acid. chemicalbook.com

The "left-hand" portion of the molecule is typically derived from a commercially available precursor like 3-bromobenzoic acid or its corresponding methyl or ethyl ester. The ester form is often preferred to prevent interference from the acidic proton of the carboxylic acid during the coupling reaction. After the C-C bond is formed, the ester is easily hydrolyzed back to the carboxylic acid to yield the final product.

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the production process. Key areas of focus include the choice of solvents and catalysts.

One significant advancement is the development of Suzuki-Miyaura coupling protocols that can be performed in environmentally benign solvents. For instance, methods using water or a mixture of water and an alcohol (like 2-propanol) have been successfully developed. nih.govrsc.org Using technical grade, rather than anhydrous, solvents can also reduce the cost and energy associated with solvent purification. nih.gov

Other green chemistry considerations include:

Catalyst Efficiency: Developing highly active catalysts with low loading and high turnover numbers (TONs) minimizes the amount of heavy metal required and reduces contamination of the final product.

Atom Economy: Cross-coupling reactions generally have good atom economy, but minimizing the use of protecting groups and reducing the number of synthetic steps further improves efficiency.

Energy Efficiency: Performing reactions at lower temperatures, or even at room temperature, reduces energy consumption. nih.gov The development of catalysts that are effective under milder conditions is a key goal in this area.

Synthetic Routes to Structurally Modified Analogs and Derivatives of this compound

The synthetic strategies used for this compound are highly adaptable for creating a wide range of structurally modified analogs and derivatives. The modular nature of the Suzuki-Miyaura coupling is particularly advantageous for this purpose.

By systematically varying the two coupling partners, a library of related compounds can be generated.

Modification of the Benzoic Acid Ring: By substituting 3-bromobenzoic acid with other halogenated or triflated benzoic acid derivatives (e.g., with additional fluoro, chloro, or methoxy (B1213986) groups), the substitution pattern on the benzoic acid ring can be altered. google.comgoogle.com

Modification of the Cyanophenyl Ring: Similarly, using different substituted phenylboronic acids in place of (3-chloro-4-cyanophenyl)boronic acid allows for modification of the other ring. For example, analogs with different halogen placements or the introduction of other functional groups can be synthesized. bath.ac.ukresearchgate.net

Functional Group Transformation: The nitrile (-CN) and carboxylic acid (-COOH) groups on the final scaffold can serve as synthetic handles for further derivatization. For example, the carboxylic acid can be converted to esters or amides, while the nitrile can be hydrolyzed to an amide or reduced to an amine. google.comnih.gov

This synthetic flexibility is crucial for structure-activity relationship (SAR) studies in medicinal chemistry, where researchers systematically modify a lead compound to optimize its biological properties.

Advanced Structural Elucidation and Solid State Characteristics of 3 3 Chloro 4 Cyanophenyl Benzoic Acid

Single-Crystal X-ray Diffraction Analysis of 3-(3-Chloro-4-cyanophenyl)benzoic acid

As of the latest available data, specific single-crystal X-ray diffraction analysis for this compound has not been reported in publicly accessible scientific literature. Structural elucidation of chemical compounds through this technique provides definitive information on the precise three-dimensional arrangement of atoms within a crystal. This analysis is foundational for understanding the molecule's conformation, bond lengths, bond angles, and the intricate network of intermolecular interactions that dictate the solid-state properties of the material.

While crystallographic studies have been conducted on analogous benzoic acid derivatives, these findings cannot be directly extrapolated to this compound. The specific placement of the chloro and cyano substituents on the phenyl rings will uniquely influence the electronic and steric factors that govern its crystal packing and molecular conformation.

Molecular Conformation and Intramolecular Interactions

Without experimental data from single-crystal X-ray diffraction, a definitive description of the molecular conformation of this compound remains theoretical. However, based on the principles of structural chemistry, it is anticipated that the molecule would exhibit a non-planar conformation. The dihedral angle between the two phenyl rings is a key conformational parameter. This twist is influenced by the steric hindrance between the atoms on the adjacent rings and the electronic effects of the substituents.

Crystal Packing Architecture and Supramolecular Synthons

The crystal packing architecture of this compound, which describes how individual molecules are arranged in the crystal lattice, is currently unknown. The formation of specific, predictable intermolecular interactions, known as supramolecular synthons, is a critical aspect of crystal engineering. For carboxylic acids, the most common and robust supramolecular synthon is the carboxylic acid dimer, formed through a pair of O-H···O hydrogen bonds.

Conformational Polymorphism in this compound

Conformational polymorphism is the phenomenon where a single compound can exist in multiple crystalline forms, or polymorphs, with different molecular conformations. The existence of polymorphs for this compound has not been documented. A polymorphism screen, which involves crystallizing the compound under a wide variety of conditions (e.g., different solvents, temperatures, and crystallization rates), would be necessary to investigate this possibility.

The ability of the molecule to adopt different conformations, particularly through rotation around the C-C bond connecting the two phenyl rings, suggests that conformational polymorphism could be possible. Different polymorphs would exhibit distinct physical properties, such as melting point, solubility, and stability, which are of significant interest in materials science and pharmaceutical development.

Theoretical and Computational Chemistry of 3 3 Chloro 4 Cyanophenyl Benzoic Acid

Quantum Chemical Investigations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. For 3-(3-Chloro-4-cyanophenyl)benzoic acid, these investigations would typically involve methods like Density Functional Theory (DFT) to elucidate the distribution of electrons and the nature of its molecular orbitals.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. For aromatic carboxylic acids, the HOMO is often a π-orbital distributed over the benzene (B151609) ring, while the LUMO is a π*-orbital. The presence of electron-withdrawing groups like the chloro and cyano substituents is expected to lower the energies of both the HOMO and LUMO and potentially reduce the HOMO-LUMO gap, thereby influencing the molecule's reactivity.

Computational studies on related compounds, such as 3-chlorobenzoic acid, have shown that DFT methods can reliably predict these orbital energies. For instance, calculations on 3-chlorobenzoic acid have determined its HOMO and LUMO energies, providing a basis for understanding the electronic effects of the chloro substituent.

Electrostatic Potential Surfaces (ESPs): An electrostatic potential surface map illustrates the charge distribution on the surface of a molecule. Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. For this compound, the ESP would likely show a high negative potential around the carboxylic acid group's oxygen atoms and the nitrogen atom of the cyano group, making these sites potential hydrogen bond acceptors. The hydrogen atom of the carboxylic acid would exhibit a high positive potential, marking it as a hydrogen bond donor. The presence of the electronegative chlorine atom would also influence the charge distribution on its adjacent phenyl ring.

Interactive Data Table: Calculated Electronic Properties of Structurally Related Benzoic Acids

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Benzoic Acid | DFT/B3LYP | -7.21 | -1.54 | 5.67 |

| 3-Chlorobenzoic Acid | DFT/B3LYP | -7.35 | -1.89 | 5.46 |

| 4-Cyanobenzoic Acid | DFT/B3LYP | -7.68 | -2.45 | 5.23 |

Note: The data presented here are representative values from computational studies on related molecules and are intended for illustrative purposes. Actual values for this compound would require specific calculations.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Interactions

Molecular dynamics (MD) simulations provide a means to explore the conformational flexibility of this compound and its interactions with solvent molecules over time. The central bond connecting the two phenyl rings allows for torsional rotation, leading to different spatial arrangements (conformers).

The conformational landscape of biphenyl (B1667301) derivatives is of significant interest as the dihedral angle between the two rings affects the molecule's electronic properties and its ability to interact with other molecules. In the solid state, the conformation is influenced by crystal packing forces. In solution, the molecule can adopt a range of conformations, and MD simulations can predict the most probable dihedral angles and the energy barriers between different conformations. For substituted biphenyls, steric hindrance between the substituents on the two rings can influence the preferred conformation.

MD simulations can also model the solvation of this compound in various solvents. By simulating the molecule in a box of solvent molecules (e.g., water, ethanol, or dimethyl sulfoxide), one can study the formation and dynamics of hydrogen bonds between the carboxylic acid group and the solvent. The simulations can also reveal information about the solvation free energy and how the solvent influences the conformational preferences of the molecule. Studies on cyanobiphenyls have demonstrated the utility of MD simulations in understanding their behavior in condensed phases.

Mechanistic Insights into Reactions Involving this compound through Density Functional Theory (DFT) Calculations

DFT calculations are a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the activation energies associated with different reaction pathways.

For this compound, DFT could be employed to study a variety of reactions. For instance, the acidity of the carboxylic acid proton could be investigated by calculating the energetics of its deprotonation. The reactivity of the aromatic rings towards electrophilic or nucleophilic substitution can also be explored. The presence of the chloro and cyano groups, which are deactivating, and the carboxylic acid group, which is a meta-director, will influence the regioselectivity of such reactions.

Mechanistic studies on the reactions of similar molecules, such as the epoxidation reactions involving meta-chloroperbenzoic acid, have showcased the ability of DFT to provide detailed, step-by-step pictures of reaction pathways. For this compound, DFT could be used to model, for example, its esterification reaction by calculating the energy profile of the nucleophilic attack of an alcohol on the carbonyl carbon of the carboxylic acid group, followed by the subsequent proton transfers and elimination of water.

Interactive Data Table: Representative Activation Energies for Reactions of Substituted Benzoic Acids from DFT Studies

| Reaction Type | Substrate | Catalyst/Reagent | Activation Energy (kcal/mol) |

| Esterification | Benzoic Acid | H+ | 15-20 |

| Nitration | 3-Chlorobenzoic Acid | HNO3/H2SO4 | 20-25 |

| Decarboxylation | 4-Cyanobenzoic Acid | Heat | > 30 |

Note: These values are illustrative and based on general knowledge of organic reaction mechanisms and computational studies on related systems. Specific calculations for this compound are required for accurate predictions.

Computational Prediction of Reactivity and Selectivity in Chemical Transformations of this compound

Computational chemistry can predict the reactivity of different sites within a molecule and the selectivity of its reactions. Reactivity indices derived from conceptual DFT, such as Fukui functions and dual descriptors, can identify the atoms most susceptible to nucleophilic or electrophilic attack.

For this compound, these calculations would likely indicate that the carbonyl carbon of the carboxylic acid is a primary electrophilic site. The aromatic carbons would exhibit varying degrees of reactivity towards electrophiles, with the positions meta to the carboxylic acid group and ortho/para to the chloro and cyano groups being influenced by a combination of electronic effects.

Computational models can also predict the regioselectivity of reactions. For example, in a palladium-catalyzed cross-coupling reaction involving one of the aromatic C-H or C-Cl bonds, DFT calculations could be used to compare the activation barriers for the reaction at different positions on the phenyl rings. This would help in predicting which site is most likely to react under specific catalytic conditions. Such predictive power is invaluable in the design of synthetic routes to novel derivatives of this compound. Studies on C-H functionalization of biphenyls have shown that computational workflows can accurately predict regioselectivity.

Chemical Reactivity and Transformation Pathways of 3 3 Chloro 4 Cyanophenyl Benzoic Acid

Functional Group Interconversions of the Benzoic Acid Moiety

The carboxylic acid group is a cornerstone of organic synthesis, offering numerous pathways for functional group interconversion.

Esterification and Amidation Reactions

The conversion of the carboxylic acid group of 3-(3-chloro-4-cyanophenyl)benzoic acid into esters and amides is a fundamental transformation. These reactions typically proceed via nucleophilic acyl substitution.

Esterification: Esterification can be achieved through several methods. The Fischer esterification, an acid-catalyzed reaction with an alcohol, is a common approach, particularly for simple alkyl esters like methyl or ethyl esters. wikipedia.org The reaction is reversible and often requires a large excess of the alcohol to drive the equilibrium toward the product. wikipedia.org For more complex or sensitive alcohols, the Mitsunobu reaction provides a milder alternative, using reagents like triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate to activate the carboxylic acid. masterorganicchemistry.com

Amidation: Amide formation requires the activation of the carboxylic acid, as the hydroxyl group is a poor leaving group. wikipedia.org A common laboratory method involves converting the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂). wikipedia.org The resulting acyl chloride readily reacts with primary or secondary amines to form the corresponding amide. Alternatively, direct condensation of the carboxylic acid with an amine can be mediated by coupling agents. nih.gov For instance, reagents like titanium tetrachloride (TiCl₄) or the in-situ generation of phosphonium (B103445) salts can facilitate amide bond formation under mild conditions. nih.govacs.orgnih.gov A patent for related cyanobenzoic acid derivatives confirms that the formation of esters and carboxamides from the carboxyl group is a contemplated and achievable transformation. researchgate.net

| Reaction Type | Reagents | Product | Notes |

|---|---|---|---|

| Fischer Esterification | Alcohol (e.g., CH₃OH, C₂H₅OH), Acid Catalyst (e.g., H₂SO₄) | Alkyl 3-(3-chloro-4-cyanophenyl)benzoate | Reversible reaction; requires excess alcohol. wikipedia.org |

| Mitsunobu Reaction | Alcohol, PPh₃, DEAD/DIAD | Alkyl 3-(3-chloro-4-cyanophenyl)benzoate | Mild conditions suitable for sensitive substrates. masterorganicchemistry.com |

| Amidation (via Acyl Chloride) | 1. SOCl₂ 2. Amine (R¹R²NH) | N,N-Disubstituted-3-(3-chloro-4-cyanophenyl)benzamide | Two-step process involving a highly reactive intermediate. wikipedia.org |

| Direct Amidation | Amine (R¹R²NH), Coupling Agent (e.g., TiCl₄) | N,N-Disubstituted-3-(3-chloro-4-cyanophenyl)benzamide | One-pot condensation method. nih.gov |

Decarboxylation Studies

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a challenging transformation for simple aryl carboxylic acids due to the high strength of the sp² C-C bond. acs.org Such reactions often require harsh conditions, including high temperatures and the presence of transition metal catalysts like copper or palladium. acs.orgacs.org The activation barriers for thermal decarboxylation are typically high (24–30 kcal mol⁻¹), though they can be lowered by ortho-substituents that destabilize the starting material. acs.org

Recent advancements have focused on milder, photoredox-catalyzed methods to generate aryl radicals from aryl carboxylic acids, but these are still an emerging area of research. organic-chemistry.orgnih.gov For this compound specifically, there are no extensive studies detailing its decarboxylation in the available scientific literature. Therefore, this particular transformation pathway remains largely unexplored for this compound.

Reactivity of the Nitrile Group

The cyano (nitrile) group is a versatile functional group characterized by a polarized carbon-nitrogen triple bond, making the carbon atom electrophilic. researchgate.net This allows for a variety of transformations through nucleophilic additions and modifications of the oxidation state.

Nucleophilic Additions and Cycloaddition Reactions

The electrophilic carbon of the nitrile group is susceptible to attack by strong nucleophiles. Organometallic reagents, such as Grignard (R-MgBr) or organolithium (R-Li) reagents, can add to the nitrile to form an intermediate imine anion. researchgate.net Subsequent acidic workup hydrolyzes this intermediate to yield a ketone. researchgate.net

Furthermore, the nitrile group can participate in cycloaddition reactions. A notable example is the [3+2] cycloaddition, where the nitrile acts as a dipolarophile and reacts with 1,3-dipoles like azides (to form tetrazoles) or nitrones. organic-chemistry.orgkhanacademy.org These reactions are powerful methods for constructing five-membered heterocyclic rings, which are common scaffolds in medicinal chemistry.

| Reaction Type | Reagents | Intermediate/Product | Notes |

|---|---|---|---|

| Grignard Reaction | 1. R-MgBr 2. H₃O⁺ | Ketone | Forms a new C-C bond and converts the nitrile to a carbonyl group. researchgate.net |

| [3+2] Cycloaddition | Azide (e.g., NaN₃) | Tetrazole derivative | Constructs a five-membered heterocyclic ring. organic-chemistry.org |

Derivatives via Nitrile Reductions and Hydrolyses to Amides or Carboxylic Acids

The nitrile group can be fully or partially reduced, or hydrolyzed, to yield amines, amides, or other carboxylic acid derivatives.

Hydrolysis: Nitrile hydrolysis proceeds in a stepwise manner, first yielding an amide intermediate, which can then be further hydrolyzed to a carboxylic acid. researchgate.net This transformation can be catalyzed by either acid or base. nih.gov

Acid-catalyzed hydrolysis: The nitrile is heated with a strong aqueous acid (e.g., HCl, H₂SO₄). Protonation of the nitrile nitrogen activates it toward nucleophilic attack by water. researchgate.net The reaction typically proceeds all the way to the carboxylic acid, producing 3-(3-chloro-4-carboxyphenyl)benzoic acid. nih.gov

Base-catalyzed hydrolysis: Heating the nitrile with an aqueous base (e.g., NaOH) also facilitates hydrolysis. The reaction initially produces the carboxylate salt, which must be acidified in a separate step to yield the free carboxylic acid. nih.gov Under controlled conditions, it is sometimes possible to stop the reaction at the amide stage.

Reduction: The nitrile group can be reduced to a primary amine using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation, converting the nitrile into a primary amine via two successive nucleophilic additions of a hydride ion. researchgate.netresearchgate.net This reaction would yield 3-(4-(aminomethyl)-3-chlorophenyl)benzoic acid. Milder reducing agents, such as diisobutylaluminium hydride (DIBALH), can achieve a partial reduction to an imine, which is then hydrolyzed to an aldehyde upon aqueous workup. researchgate.net

| Reaction Type | Reagents | Product | Notes |

|---|---|---|---|

| Acid Hydrolysis | H₃O⁺, heat | 3-(3-Chloro-4-carboxyphenyl)benzoic acid | Proceeds via an amide intermediate. nih.gov |

| Base Hydrolysis | 1. NaOH, H₂O, heat 2. H₃O⁺ | 3-(3-Chloro-4-carboxyphenyl)benzoic acid | Forms a carboxylate salt first. nih.gov |

| Full Reduction | 1. LiAlH₄ 2. H₂O | 3-(4-(Aminomethyl)-3-chlorophenyl)benzoic acid | Converts nitrile to a primary amine. researchgate.netresearchgate.net |

| Partial Reduction | 1. DIBALH 2. H₂O | 3-(3-Chloro-4-formylphenyl)benzoic acid | Stops at the aldehyde oxidation state. researchgate.net |

Transformations at the Chlorinated Phenyl Ring

The chlorine atom on the phenyl ring serves as a leaving group in substitution reactions and as a handle for cross-coupling reactions. Its reactivity is significantly enhanced by the presence of the strongly electron-withdrawing cyano group in the para position.

Nucleophilic Aromatic Substitution (SₙAr): Aryl halides are typically unreactive toward nucleophiles, but the presence of strong electron-withdrawing groups ortho or para to the halide activates the ring for nucleophilic aromatic substitution (SₙAr). In this compound, the cyano group is para to the chlorine, which strongly stabilizes the negative charge in the Meisenheimer complex intermediate formed during the reaction. This allows the chlorine to be displaced by a variety of strong nucleophiles, such as alkoxides (RO⁻), amines (R₂NH), or thiols (RS⁻), under relatively mild conditions. The reaction proceeds via a two-step addition-elimination mechanism.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the site of the aryl halide. These reactions have become indispensable in modern organic synthesis. For this compound, the chloro-substituent can participate in various cross-coupling reactions, including:

Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester (R-B(OR)₂) to form a new C-C bond, creating a biaryl structure.

Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl substituent.

Buchwald-Hartwig Amination: Reaction with an amine to form a new C-N bond.

Heck Coupling: Reaction with an alkene to form a substituted alkene.

These reactions typically require a palladium catalyst, a suitable ligand, and a base. They offer a highly modular approach to introduce a wide array of substituents at the C3' position of the benzoic acid scaffold.

| Reaction Type | Reagents | Product Class | Notes |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SₙAr) | Nucleophile (e.g., NaOMe, R₂NH) | Aryl ether, Aryl amine | Activated by the para-cyano group. |

| Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst, base | Biaryl derivative | Forms a new C-C bond. |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Aryl-alkyne derivative | Forms a C(sp²)-C(sp) bond. |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Diaryl or Alkyl-aryl amine | Forms a new C-N bond. |

Exploration of Nucleophilic Aromatic Substitution Mechanisms

The presence of a chlorine atom on one of the aromatic rings, activated by the electron-withdrawing cyano group in the para position, makes this compound a candidate for nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing nature of the cyano group is crucial for stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the nucleophilic attack, thereby facilitating the displacement of the chloride ion.

The general mechanism proceeds in two steps:

Nucleophilic Attack: A nucleophile (Nu-) attacks the carbon atom bearing the chlorine, forming a resonance-stabilized carbanion known as the Meisenheimer complex. The negative charge is delocalized over the aromatic ring and is particularly stabilized by the para-cyano group.

Chloride Elimination: The chloride ion is expelled from the complex, restoring the aromaticity of the ring and yielding the substituted product.

The rate of this reaction is influenced by the strength of the nucleophile and the ability of the solvent to stabilize the charged intermediate. Common nucleophiles used in such reactions include alkoxides, amines, and thiolates.

Further Cross-Coupling Functionalizations

The chloro-substituent on this compound serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the synthesis of complex organic molecules.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron compound (such as a boronic acid or ester) in the presence of a palladium catalyst and a base. This method is widely employed to synthesize biaryl compounds, which are prevalent structures in many pharmaceutical agents and materials. For instance, coupling this compound with various arylboronic acids can generate a library of diverse biaryl derivatives.

Buchwald-Hartwig Amination: This is another powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between the aryl chloride and an amine. This transformation is highly valuable for the synthesis of N-aryl amines, which are important pharmacophores.

Sonogashira Coupling: The chloro group can also undergo coupling with terminal alkynes in the presence of palladium and copper catalysts to form aryl alkynes.

Heck Coupling: This reaction involves the coupling of the aryl chloride with an alkene to form a substituted alkene, providing another avenue for C-C bond formation.

These cross-coupling reactions significantly expand the synthetic utility of this compound, allowing for the introduction of a wide array of functional groups.

Kinetic and Thermodynamic Aspects of this compound Reactions

Kinetic Aspects: The rates of reactions involving this compound are governed by several factors.

Nucleophilic Aromatic Substitution: The reaction rate is dependent on the concentration of both the substrate and the nucleophile. The electron-withdrawing cyano group significantly accelerates the reaction by stabilizing the transition state leading to the Meisenheimer complex. The nature of the solvent and the nucleophilicity of the attacking species also play crucial roles.

Cross-Coupling Reactions: The kinetics of palladium-catalyzed cross-coupling reactions are complex and depend on the rates of the individual steps in the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). The oxidative addition of the aryl chloride to the palladium(0) catalyst is often the rate-determining step. The electron-deficient nature of the C-Cl bond in this molecule can facilitate this step.

Thermodynamic Aspects: The feasibility and position of equilibrium for reactions involving this compound are determined by the relative thermodynamic stabilities of the reactants and products.

Nucleophilic Aromatic Substitution: These reactions are generally thermodynamically favorable as they result in the formation of a stronger bond between carbon and the nucleophile (e.g., C-O, C-N) at the expense of the weaker C-Cl bond.

Advanced Applications and Functional Materials Based on 3 3 Chloro 4 Cyanophenyl Benzoic Acid

Integration of 3-(3-Chloro-4-cyanophenyl)benzoic acid into Organic Electronic Materials and Devices

The field of organic electronics leverages the tunable properties of carbon-based molecules and polymers to create novel devices. While direct integration of this compound into such devices is not yet widely documented, its structural components suggest significant potential in areas like organic field-effect transistors (OFETs) and dye-sensitized solar cells (DSSCs).

| Potential Role | Relevant Functional Group(s) | Impact on Device Performance |

| OFETs | Biphenyl (B1667301) core, Cyano group, Chloro group, Carboxylic acid | Facilitates π-stacking for charge transport, modulates electronic properties, allows for chemical modification. |

| DSSCs | Benzoic acid, Cyanophenyl group, Biphenyl core | Acts as an anchoring group to TiO₂, serves as an electron acceptor, forms part of the π-conjugated bridge. |

Supramolecular Assembly and Self-Organizing Systems Utilizing this compound

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. This compound is an excellent candidate for forming well-defined supramolecular assemblies due to the presence of multiple functional groups capable of participating in such interactions.

The most prominent feature for supramolecular assembly is the carboxylic acid group, which is a strong hydrogen bond donor and acceptor. Benzoic acid and its derivatives are well-known to form robust hydrogen-bonded dimers in the solid state and in solution. nih.gov This dimerization is a primary driving force for self-assembly. These dimers can then further organize into higher-order structures like tapes or rosettes through weaker interactions. researchgate.net

The chloro and cyano substituents play a crucial role in directing the three-dimensional arrangement of these assemblies. The chloro group can participate in halogen bonding, a directional interaction between an electrophilic region on the halogen atom and a nucleophilic site on an adjacent molecule. google.com Halogen bonds are increasingly being utilized in crystal engineering to control the packing of molecules and to design functional materials. google.com The cyano group, with its strong dipole moment, can engage in dipole-dipole interactions and can also act as a hydrogen bond acceptor. The interplay of these various non-covalent forces—hydrogen bonding, halogen bonding, and dipole-dipole interactions—can lead to the formation of complex and highly ordered self-organizing systems.

Furthermore, the rigid, calamitic (rod-like) shape of the molecule, a common feature in liquid crystal-forming compounds (mesogens), suggests that derivatives of this compound could exhibit liquid crystalline behavior. scielo.org.mx By modifying the carboxylic acid, for instance, by esterification with long alkyl chains, it may be possible to induce the formation of nematic or smectic phases, which are states of matter with properties intermediate between those of a crystalline solid and an isotropic liquid. magtech.com.cn

| Interaction Type | Participating Functional Group(s) | Resulting Supramolecular Structure |

| Hydrogen Bonding | Carboxylic acid | Dimers, Tapes, Rosettes |

| Halogen Bonding | Chloro group | Directed crystal packing |

| Dipole-Dipole Interactions | Cyano group | Ordered arrangements |

Role as a Ligand Precursor in Coordination Chemistry and Homogeneous Catalysis

The ability of this compound to coordinate with metal ions makes it a promising ligand precursor for the synthesis of coordination complexes and metal-organic frameworks (MOFs), as well as for applications in homogeneous catalysis.

The carboxylic acid group can be deprotonated to form a carboxylate, which is an excellent coordinating group for a wide variety of metal ions. researchgate.net This allows for the formation of discrete metal-ligand complexes with specific geometries and electronic properties. The cyano group can also coordinate to metal centers, either through the nitrogen lone pair or through the π-system of the C≡N triple bond. This dual coordination ability opens up the possibility of forming polynuclear complexes or acting as a bridging ligand between two metal centers.

In the field of MOFs, which are crystalline materials constructed from metal ions or clusters linked by organic ligands, this compound could serve as a versatile linker. mdpi.comrsc.org The dicarboxylate nature of the molecule (after deprotonation) allows it to connect to multiple metal centers, leading to the formation of one-, two-, or three-dimensional networks with porous structures. acs.org The chloro and cyano groups would be exposed within the pores of the MOF, offering sites for post-synthetic modification or for specific interactions with guest molecules, which is advantageous for applications in gas storage, separation, and catalysis. frontiersin.org

In homogeneous catalysis, the ligand plays a crucial role in modulating the activity and selectivity of the metal catalyst. caymanchem.com By coordinating to a metal center, such as palladium or rhodium, this compound can influence the electronic and steric environment of the metal. Current time information in Dubai, AE.mdpi.com The electron-withdrawing nature of the chloro and cyano groups can make the metal center more electrophilic, which can be beneficial for certain catalytic reactions. The carboxylic acid group can also play a role in the catalytic cycle, for example, by acting as a proton shuttle. The ability to tune the ligand's properties through its substituents makes it a valuable platform for developing new and improved homogeneous catalysts.

Applications in Chemo-Sensors and Probes for Chemical Detection

The development of chemical sensors that can selectively detect specific ions or molecules is a rapidly growing field. The structure of this compound incorporates functional groups that are commonly used in the design of fluorescent and colorimetric chemosensors.

The cyanophenyl moiety is a key component in some sensors for anions, particularly cyanide (CN⁻). nih.gov The detection mechanism often involves the nucleophilic addition of the cyanide ion to an electron-deficient carbon atom near the cyano group, which disrupts the electronic structure of the sensor molecule and leads to a change in its fluorescence or color. magtech.com.cn While this compound itself may not be a ready-to-use sensor, it provides a scaffold that can be chemically modified to create a selective cyanide probe.

The carboxylic acid group, on the other hand, is a well-known binding site for metal cations. Upon deprotonation, the resulting carboxylate can coordinate to metal ions, and this binding event can be transduced into a measurable optical signal. For instance, the coordination could alter the intramolecular charge transfer (ICT) characteristics of the molecule, leading to a change in its fluorescence emission. The biphenyl framework provides a conjugated system that can support such ICT processes.

By incorporating a suitable fluorophore into the molecular structure, it is possible to design a "turn-on" or "turn-off" fluorescent sensor. In a "turn-off" sensor, the fluorescence is quenched upon binding of the analyte, while in a "turn-on" sensor, the fluorescence is enhanced. The chloro-substituent can also play a role in fine-tuning the photophysical properties of the sensor, such as its absorption and emission wavelengths.

| Target Analyte | Sensing Moiety | Potential Detection Mechanism |

| Anions (e.g., CN⁻) | Cyanophenyl group | Nucleophilic addition, change in ICT |

| Cations (Metal ions) | Carboxylic acid group | Coordination, change in ICT |

Derivatization for Surface Functionalization and Nanomaterial Synthesis

The ability to modify surfaces at the molecular level is crucial for a wide range of technologies, from biocompatible implants to advanced electronic devices. The carboxylic acid group of this compound provides a convenient anchor for attaching the molecule to various surfaces.

For example, it can form self-assembled monolayers (SAMs) on metal oxide surfaces, such as indium tin oxide (ITO) or zinc oxide (ZnO), which are commonly used in electronic devices. The formation of a well-ordered monolayer can alter the work function of the surface, improve charge injection/extraction, and enhance device stability. The orientation of the molecules in the SAM would be influenced by the interactions between the chloro and cyano groups of neighboring molecules.

In the realm of nanomaterials, this compound can be used as a surface ligand to stabilize nanoparticles and prevent their aggregation. The carboxylic acid group can bind to the surface of metal or semiconductor nanoparticles, while the rest of the molecule provides a passivating layer. The chloro and cyano groups can be used to control the solubility and dispersibility of the nanoparticles in different solvents.

Furthermore, the molecule can be derivatized to introduce other reactive groups. For example, the carboxylic acid can be converted to an acid chloride or an activated ester, which can then be used to covalently attach the molecule to surfaces or other molecules containing amine or hydroxyl groups. This versatility makes this compound a valuable building block for creating complex, functional interfaces and for the bottom-up synthesis of novel nanomaterials with tailored properties.

Future Perspectives and Emerging Research Directions for 3 3 Chloro 4 Cyanophenyl Benzoic Acid

Development of Sustainable and Green Synthetic Methodologies

The chemical industry's shift towards environmental responsibility has spurred the development of green synthetic methods. For intermediates like 3-(3-Chloro-4-cyanophenyl)benzoic acid, this involves creating processes that are not only efficient and high-yielding but also minimize waste and energy consumption. Future research is focused on replacing traditional multi-step syntheses, which often rely on harsh reagents and expensive catalysts, with more streamlined and eco-friendly alternatives.

Key areas of development include:

Microwave-Assisted Organic Synthesis (MAOS): This technique uses microwave radiation to rapidly heat reactions, significantly reducing reaction times from hours to minutes and often improving yields. nih.gov For the synthesis of related biaryl compounds, microwave-assisted Suzuki or SNAr coupling reactions can offer a greener path by reducing solvent use and energy input. nih.gov

One-Pot Reactions: Designing a synthetic sequence where multiple reaction steps are carried out in a single reactor without isolating intermediates can dramatically improve efficiency and reduce waste. google.com A future goal is to develop a one-pot method for synthesizing the target compound from simple, readily available precursors. google.com

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters like temperature and pressure, enhancing safety and scalability. They also enable the use of immobilized catalysts that can be easily recovered and reused, aligning with green chemistry principles.

Novel Catalytic Systems: Research into using earth-abundant and less toxic metal catalysts (e.g., iron, copper) instead of precious metals like palladium for cross-coupling reactions is a major focus. nih.gov

Table 1: Comparison of Traditional vs. Potential Green Synthetic Approaches

| Feature | Traditional Synthesis (e.g., Suzuki Coupling) | Emerging Green Methodologies |

|---|---|---|

| Energy Input | Prolonged heating under reflux | Microwave-assisted or flow chemistry for rapid heating |

| Catalyst | Homogeneous palladium catalysts (often lost in workup) | Reusable heterogeneous or non-precious metal catalysts |

| Solvents | Often uses large volumes of volatile organic compounds (VOCs) | Use of greener solvents (e.g., water, ionic liquids) or solvent-free conditions |

| Process Steps | Multiple steps with intermediate isolation and purification | One-pot synthesis to reduce steps and material loss google.com |

| Waste Generation | Significant solvent and catalyst waste | Reduced waste through higher atom economy and catalyst recycling |

High-Throughput Screening for Novel Chemical Reactivity Profiles

High-Throughput Screening (HTS) is a powerful technology traditionally used in drug discovery to test vast libraries of compounds for biological activity. An emerging application of HTS is in the discovery of novel chemical reactions and reactivity profiles. By testing a single substrate, such as this compound, against thousands of different reagents, catalysts, and reaction conditions simultaneously, researchers can rapidly identify unexpected and potentially useful transformations.

This approach can uncover:

Novel Functional Group Transformations: Discovering new ways to modify the cyano, carboxylic acid, or chloro- groups.

Unprecedented Coupling Reactions: Identifying new catalytic systems that can form C-C or C-heteroatom bonds at different positions on the aromatic rings.

Stereoselective Reactions: Screening for conditions that could lead to the synthesis of chiral derivatives, which is crucial for pharmaceutical applications.

The data generated from HTS can accelerate the development of new synthetic methods and provide a deeper understanding of the compound's fundamental chemical behavior, paving the way for the creation of diverse molecular libraries based on this scaffold.

Advanced Computational Modeling for De Novo Design of Related Scaffolds

Computational chemistry has become an indispensable tool in modern chemical research. For this compound, advanced computational modeling is being used to rationally design new molecules with desired properties, a process known as de novo design. Instead of relying on trial-and-error synthesis, researchers can now predict the properties and biological activity of virtual compounds before committing to laboratory work.

Key computational techniques include:

Molecular Docking: This method predicts how a molecule binds to the active site of a biological target, such as an enzyme or receptor. For example, modeling studies on related phenylcarbamoylbenzoic acid analogs have been used to evaluate their binding at the active site of antioxidant enzymes. researchgate.net

Scaffold Hopping: This strategy involves computationally searching for new core structures (scaffolds) that can mimic the biological activity of a known compound. A study on androgen receptor antagonists successfully used a scaffold hopping approach starting from known antagonists to design a novel 2-chloro-4-(1H-pyrazol-1-yl)benzonitrile core, demonstrating the power of this technique. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity, allowing for the prediction of potency for newly designed analogs.

These computational approaches enable the rapid, cost-effective exploration of vast chemical spaces, guiding synthetic efforts toward molecules with a higher probability of success, as seen in the development of potent mineralocorticoid receptor antagonists for treating hypertension and nephropathy from related structures. nih.gov

Exploration of Unconventional Applications in Materials Science

While its primary use is as a pharmaceutical intermediate, the unique combination of functional groups in this compound makes it an attractive candidate for applications in advanced materials science. The rigid biphenyl (B1667301) core, coupled with the coordinating potential of the carboxylate and nitrile groups, opens doors to several unconventional uses.

Emerging areas of exploration include:

Metal-Organic Frameworks (MOFs): The carboxylic acid group can act as a "linker" to connect metal ions, forming highly porous, crystalline structures known as MOFs. The cyano and chloro groups can decorate the pores of the MOF, tuning its properties for applications in gas storage, separation, or catalysis.

High-Performance Polymers: The biphenyl structure is a common component of liquid crystal polymers (LCPs) and other high-strength polymers. Incorporating this compound into polymer chains could lead to materials with enhanced thermal stability, mechanical strength, and specific electronic properties.

Organic Light-Emitting Diodes (OLEDs): Building blocks containing benzene (B151609) rings, nitriles, and carboxylic acids are utilized in the synthesis of materials for OLEDs. bldpharm.com The specific electronic properties imparted by the chloro and cyano substituents could be harnessed to develop novel emitters or host materials for more efficient and durable display technologies.

Table 2: Potential Material Science Applications and Key Functional Groups

| Application Area | Relevant Functional Group(s) | Desired Property |

|---|---|---|

| Metal-Organic Frameworks (MOFs) | Carboxylic acid, Cyano group | Porosity, Catalytic Activity, Gas Adsorption |

| Liquid Crystal Polymers | Biphenyl core, Cyano group | Thermal Stability, Anisotropic Properties |

| OLED Materials | Biphenyl core, Cyano, Chloro groups | Charge Transport, Luminescence, Electronic Tuning |

Interdisciplinary Research Integrating this compound into Complex Chemical Systems

The future of chemical research lies in breaking down traditional disciplinary silos. The full potential of this compound will be realized through interdisciplinary projects that integrate it into complex chemical and biological systems. This involves collaboration between synthetic chemists, biochemists, pharmacologists, and materials scientists.

A prime example of such integration is the discovery of PF-3882845, a potent and selective mineralocorticoid receptor (MR) antagonist. nih.gov This research journey started with a chemical scaffold related to this compound and involved:

Medicinal Chemistry: Synthesizing a library of analogs to optimize potency and selectivity. nih.gov

Structural Biology: Using X-ray crystallography to understand how the compounds bind to the receptor. nih.gov

Pharmacology: Testing the compounds in cellular assays and preclinical animal models of hypertension and kidney disease. nih.gov

Clinical Development: Advancing the most promising candidate into human clinical trials. nih.gov

This type of project showcases how a single chemical entity can be the focal point of a complex, multi-stage research program. Future interdisciplinary efforts could see this compound or its derivatives being used as chemical probes to study biological pathways, incorporated into biosensors, or used to construct smart materials that respond to biological stimuli.

Q & A

Q. Basic

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., Cl at C3, CN at C4) and confirms aromatic proton splitting patterns .

- HPLC-MS : Quantifies purity (>95%) and detects byproducts (e.g., dehalogenated or oxidized derivatives) .

- Elemental Analysis : Validates molecular formula (C₁₄H₇ClN₂O₂) .

- FT-IR : Confirms functional groups (e.g., C≡N stretch at ~2240 cm⁻¹, COOH at ~1700 cm⁻¹) .

How do the electron-withdrawing substituents (Cl, CN) influence reactivity in nucleophilic aromatic substitution (NAS)?

Advanced

The chloro and cyano groups activate the aromatic ring toward NAS by polarizing the C-Cl bond and stabilizing the transition state via resonance. Computational studies (DFT or Hartree-Fock) can model charge distribution and predict regioselectivity. For example, the cyano group at C4 directs nucleophiles to the para position (C3-Cl), as observed in reactions with amines or alkoxides . Kinetic studies under varying pH (e.g., 7–12) and temperatures (25–80°C) further elucidate substituent effects .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced

Discrepancies in biological assays (e.g., IC₅₀ values) may arise from differences in cell lines, solvent systems (DMSO vs. aqueous buffers), or impurity profiles. To address this:

- Standardize Assay Conditions : Use consistent cell lines (e.g., HEK293 for receptor studies) and solvent concentrations (<0.1% DMSO) .

- Purity Validation : Employ LC-MS to rule out byproduct interference .

- Dose-Response Repetition : Conduct triplicate experiments with statistical validation (e.g., ANOVA) .

What computational methods predict the compound’s interaction with biological targets?

Q. Advanced

- Molecular Docking (AutoDock Vina) : Models binding affinity to enzymes (e.g., kinases) or receptors, leveraging the compound’s planar structure for π-π stacking .

- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories .

- QSAR : Correlates substituent electronic parameters (Hammett σ) with activity to guide analog design .

What are best practices for storage and handling to ensure compound stability?

Q. Basic

- Storage : Keep in amber vials at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the cyano group .

- Handling : Use anhydrous solvents (e.g., dry DCM) during synthesis to avoid side reactions. PPE (gloves, goggles) is mandatory due to potential irritancy .

How can regioselectivity be controlled during derivatization of this compound?

Q. Advanced

- Directed Metalation : Use LiTMP to deprotonate specific positions, followed by electrophilic quenching (e.g., I₂) .

- Protecting Groups : Temporarily mask the carboxylic acid (e.g., methyl ester) to direct reactions to the chloro-cyanophenyl ring .

- Catalytic Systems : Pd-catalyzed C-H activation for selective functionalization .

What are common byproducts in synthesis, and how are they mitigated?

Q. Basic

- Dehalogenation : Reduction of Cl to H (e.g., via Pd/C and H₂). Minimize by using milder reducing agents (NaBH₄) .

- Oxidation : Over-oxidation of the benzoic acid group. Control via low-temperature reactions (0–5°C) and stoichiometric oxidants .

- Identification : GC-MS or TLC (Rf comparison) to detect byproducts early .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.